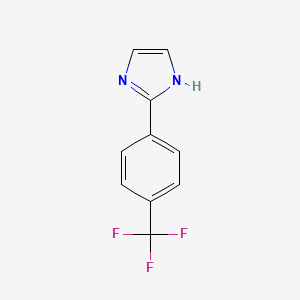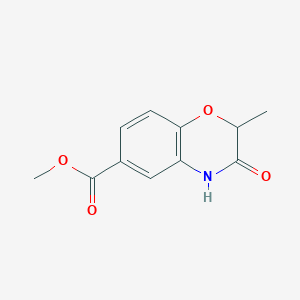
3,3-二氟吲哚-2-酮
描述
3,3-Difluoroindolin-2-one is a fluorinated indole derivative with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is notable for its unique structural features, which include two fluorine atoms attached to the indole ring. The incorporation of fluorine atoms into organic molecules often imparts beneficial properties, such as increased metabolic stability and enhanced biological activity .
科学研究应用
3,3-Difluoroindolin-2-one has a wide range of applications in scientific research:
作用机制
Target of Action
Indole derivatives, which include 3,3-difluoroindolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that 3,3-Difluoroindolin-2-one may interact with a variety of cellular targets, potentially influencing numerous biological processes.
Mode of Action
It’s known that the compound can be synthesized from appropriately substituted isatin derivatives with dast . The resulting 3,3-Difluoroindolin-2-one can then be reduced to 3-fluoroindoles or 3,3-difluoroindolines . This suggests that the compound may interact with its targets through a similar reduction process, leading to changes in the targets’ function or activity.
Biochemical Pathways
The synthesis of 3,3-difluoroindolin-2-one involves the reduction of 3,3-difluoro-2-oxindoles , suggesting that the compound may influence pathways related to the metabolism of these substances
Pharmacokinetics
It’s known that fluorinated drugs often exhibit increased lipid solubility, improved oxidative and thermal stability, and enzymic reaction inhibition properties
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
It’s known that the synthesis of 3,3-difluoroindolin-2-one can be carried out under mild conditions , suggesting that the compound may be relatively stable in a variety of environments
生化分析
Biochemical Properties
3,3-Difluoroindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes due to the presence of fluorine atoms, which enhance its binding affinity and stability . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical activity .
Cellular Effects
The effects of 3,3-Difluoroindolin-2-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt, MAPK, and NF-κB signaling pathways, which are vital for cell survival and proliferation . Additionally, 3,3-Difluoroindolin-2-one can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 3,3-Difluoroindolin-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The fluorine atoms in the compound enhance its binding affinity, making it a potent inhibitor of certain enzymes . Furthermore, 3,3-Difluoroindolin-2-one can modulate gene expression by interacting with DNA and RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Difluoroindolin-2-one change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to 3,3-Difluoroindolin-2-one can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 3,3-Difluoroindolin-2-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3,3-Difluoroindolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, 3,3-Difluoroindolin-2-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can affect its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 3,3-Difluoroindolin-2-one is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall biochemical activity .
准备方法
The synthesis of 3,3-Difluoroindolin-2-one can be achieved through various methods. One common synthetic route involves the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) . Another method includes the use of Selectfluor as an electrophilic fluorinating reagent, which allows for the regioselective difluorination of indoles at the C3 carbon site . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
化学反应分析
3,3-Difluoroindolin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to 3,3-difluoroindolines using a borane tetrahydrofuran complex.
Substitution: It can participate in nucleophilic substitution reactions, where common reagents include sodium hydride and 1-bromo-3-chloropropane.
Oxidation: Although specific oxidation reactions are less commonly reported, the presence of fluorine atoms can influence the compound’s reactivity towards oxidative conditions.
Major products formed from these reactions include 3,3-difluoroindolines and various substituted indoles, depending on the reaction conditions and reagents used .
相似化合物的比较
3,3-Difluoroindolin-2-one can be compared to other fluorinated indole derivatives, such as 3-fluoroindoles and 3,3-difluoroindolines . These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of 3,3-Difluoroindolin-2-one, such as its enhanced stability and reactivity, make it a valuable compound for various applications .
Similar compounds include:
- 3-Fluoroindoles
- 3,3-Difluoroindolines
- Other fluorinated indole derivatives
属性
IUPAC Name |
3,3-difluoro-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORVPBLZSJVLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415835 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197067-27-9 | |
| Record name | 3,3-Difluoroindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azaspiro[4.5]decane-2,8-dione](/img/structure/B1366401.png)
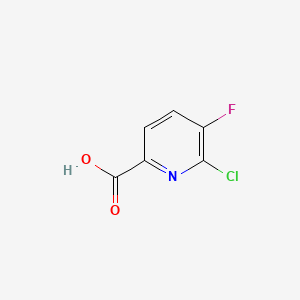
![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1366405.png)
![N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide](/img/structure/B1366409.png)
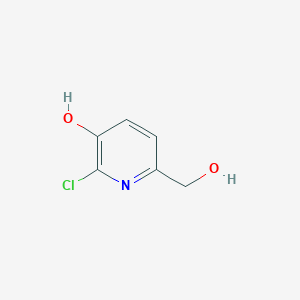


![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)

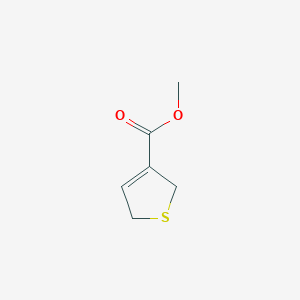
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)
